molecular formula C11H11ClO4 B2781302 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate CAS No. 107855-60-7

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate

Cat. No.: B2781302
CAS No.: 107855-60-7
M. Wt: 242.66
InChI Key: VROUULBTDDNVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate can be synthesized through the esterification of 2-(3-chlorophenyl)malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as phenyl derivatives.

    Hydrolysis: Formation of 2-(3-chlorophenyl)malonic acid.

    Reduction: Formation of alcohol derivatives of the original ester.

Scientific Research Applications

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate involves its interaction with various molecular targets depending on the reaction it undergoes. For instance, during hydrolysis, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions. In substitution reactions, the chlorine atom is replaced by other nucleophiles, altering the compound’s chemical properties .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(4-chlorophenyl)malonate: Similar structure but with the chlorine atom in the para position.

    Dimethyl 2-(2-chlorophenyl)malonate: Chlorine atom in the ortho position.

    Dimethyl 2-(3-bromophenyl)malonate: Bromine atom instead of chlorine in the meta position.

Uniqueness

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate is unique due to the position of the chlorine atom in the meta position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its ortho and para counterparts .

Properties

IUPAC Name

dimethyl 2-(3-chlorophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROUULBTDDNVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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